

Application Note and Protocol for the Quantification of Methyldymron using HPLC-UV

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Compound of Interest

Compound Name: *Methyldymron*

Cat. No.: *B1676451*

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Introduction

Methyldymron is a phenylurea herbicide used for weed control in various agricultural settings. [1][2] Monitoring its concentration in environmental samples and formulated products is crucial for ensuring environmental safety and product quality. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Methyldymron**. The method is designed for researchers, scientists, and professionals in drug development and environmental analysis. **Methyldymron**, with the chemical formula C₁₇H₂₀N₂O, is a non-volatile compound suitable for liquid chromatography. [1]

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **Methyldymron** from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an acetonitrile and water gradient allows for the elution of the analyte. [3][4] Quantification is achieved by monitoring the UV absorbance of the eluting **Methyldymron** at a specified wavelength and comparing the peak area to that of a known standard. The selection of UV detection is appropriate due to the presence of chromophores (phenyl rings) in the **Methyldymron** structure.

Experimental Protocols

1. Instrumentation and Reagents

- Instrumentation:
 - HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
 - Analytical balance (4-decimal place).
 - Vortex mixer.
 - Centrifuge.
 - Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18).
 - pH meter.
 - Ultrasonic bath.
 - Glassware: Volumetric flasks, pipettes, beakers, etc.
 - Syringe filters (0.45 μm).
- Reagents and Materials:
 - **Methyldymron** analytical standard (>99% purity).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Methanol (HPLC grade).
 - Formic acid (analytical grade).
 - Sodium sulfate (anhydrous, analytical grade).
 - C18 SPE cartridges.

2. Preparation of Standard Solutions

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Methyldymron** standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 50:50 v/v) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation (Soil Matrix)

- **Extraction:**
 - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile.
 - Vortex for 1 minute and then place in an ultrasonic bath for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Carefully decant the supernatant into a clean tube.
 - Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
 - Combine the supernatants.
- **Clean-up (Solid Phase Extraction):**
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
 - Load the combined supernatant onto the SPE cartridge.
 - Wash the cartridge with 5 mL of water to remove polar interferences.
 - Elute the **Methyldymron** from the cartridge with 5 mL of acetonitrile.

- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 50:50 v/v).
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Instrument Conditions

- Column: C18, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	50
10.0	90
12.0	90
12.1	50

| 15.0 | 50 |

- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection Wavelength: 245 nm.

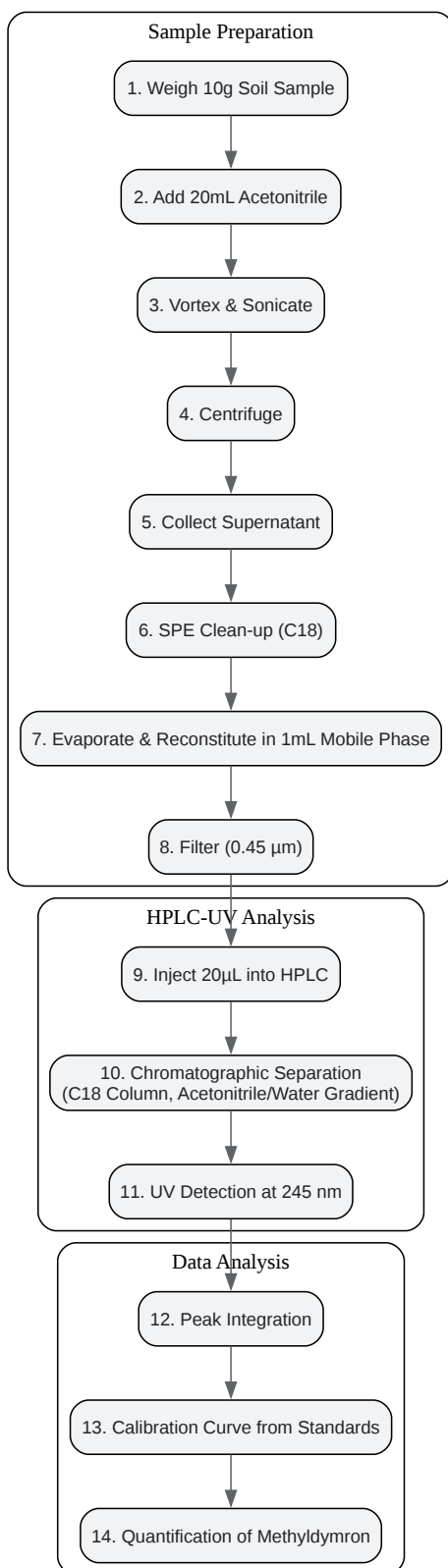
Data Presentation: Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the expected quantitative

data from a full method validation.

Parameter	Specification	Expected Result
Linearity (r^2)	≥ 0.995	0.999
Range	0.1 - 20 $\mu\text{g/mL}$	Meets Specification
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.03 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.1 $\mu\text{g/mL}$
Accuracy (% Recovery)	90 - 110%	98.5% - 102.3%
Precision (% RSD)	$\leq 2.0\%$	$< 1.5\%$
Specificity	No interfering peaks at the retention time of Methyldymron	Peak purity $> 99\%$

Mandatory Visualization



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